2-Chloro-4-(2-methoxyphenyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(2-methoxyphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZPOWGOQQEMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954236-31-8 | |
| Record name | 2-chloro-4-(2-methoxyphenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 4 2 Methoxyphenyl Pyrimidine and Its Derivatives
Direct Synthesis Approaches
The direct synthesis of the 2-chloro-4-aryl pyrimidine (B1678525) scaffold can be achieved through methods that either build the heterocyclic ring from acyclic precursors or introduce the key chloro-substituent onto a pre-formed pyrimidine ring.
Cyclocondensation reactions represent a fundamental strategy for constructing the pyrimidine ring system. These methods involve the reaction of smaller, acyclic molecules that contain the necessary atoms and functional groups to form the final heterocyclic structure.
One common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For instance, substituted 2-aminopyrimidines can be prepared by the condensation of appropriately substituted chalcones with guanidinium carbonate in a suitable solvent like DMF. rasayanjournal.co.in More complex multi-step syntheses can also be employed, starting from simple materials like malononitrile. These routes involve sequential reactions, including salt formation, cyanamide reaction, and a final condensation step to yield the desired pyrimidine derivative. google.comgoogle.com
Another powerful method for forming the pyrimidine ring is through [4+2] cycloaddition reactions. In this approach, a 1,3-diazabutadiene acts as the four-atom component, which can react with various two-atom components. For example, 2-(trichloromethyl)-1,3-diazabutadienes can react with acyl chlorides. This proceeds through a sequential acylation and intramolecular cyclization, which, after treatment with a chlorinating agent, yields 4-chloropyrimidine derivatives. researchgate.net
Table 1: Overview of Cyclocondensation Methods for Pyrimidine Synthesis
| Method | Key Precursors | Description |
|---|---|---|
| Chalcone Condensation | Substituted Chalcones, Guanidinium Carbonate | A direct condensation to form 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.in |
| Malononitrile Route | Malononitrile, Methanol (B129727), Cyanamide | A multi-step process involving the formation of an amidine intermediate followed by cyclization. google.comgoogle.com |
| [4+2] Cycloaddition | 1,3-Diazabutadienes, Acyl Chlorides | Involves an initial acylation followed by an intramolecular cyclization to form a pyrimidin-4-one, which is subsequently chlorinated. researchgate.net |
Halogenation, and specifically chlorination, is a critical step for synthesizing 2-chloro-substituted pyrimidines when the pyrimidine core is already assembled. The most prevalent method is the conversion of a pyrimidin-2-one (or its 2-hydroxypyrimidine tautomer) to the 2-chloro derivative. This transformation is typically accomplished using strong chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common, sometimes in combination with phosphorus pentachloride (PCl₅). orgsyn.org
An alternative strategy involves the chlorinolysis of a methylthio group. In some synthetic routes, a 2-(methylthio)pyrimidine is used as a stable intermediate. The methylthio group at the 2-position can then be displaced by a chlorine atom to yield the final 2-chloropyrimidine (B141910) product. This approach can offer advantages in multi-step syntheses by avoiding the generation of isomeric byproducts that can occur when starting with di-chlorinated pyrimidines. google.com
Table 2: Key Chlorination Procedures for Pyrimidine Rings
| Starting Material | Reagent | Description |
|---|---|---|
| Pyrimidin-2-one / 2-Hydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | A standard and widely used method for introducing a chlorine atom at the 2-position of the pyrimidine ring. orgsyn.org |
| 2-(Methylthio)pyrimidine | Chlorinating Agent | A method involving the displacement of a methylthio group, which can improve reaction selectivity in certain synthetic schemes. google.com |
Regioselective Functionalization Strategies
The chlorine atoms on a pyrimidine ring are not merely structural components; they are reactive handles that allow for the introduction of a wide array of other functional groups through regioselective substitution reactions.
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes halogenated pyrimidines particularly susceptible to nucleophilic aromatic substitution (SNAr). The reaction typically proceeds through a two-step mechanism involving the addition of a nucleophile to form a high-energy anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group. stackexchange.comnih.gov The stability of this intermediate is key to the reaction's feasibility.
The chlorine atom at the C-2 position of the pyrimidine ring is highly activated towards nucleophilic attack. Its position between the two ring nitrogen atoms allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. When a nucleophile attacks the C-2 position, the resulting negative charge can be delocalized onto both adjacent nitrogen atoms, significantly lowering the activation energy of the reaction. stackexchange.com This inherent reactivity allows for the substitution of the C-2 chlorine with a variety of nucleophiles, including amines and thiols, under relatively mild conditions. chemrxiv.org
Similar to the C-2 position, the C-4 position is also activated towards nucleophilic substitution due to its para relationship to one of the ring nitrogens. An attack at C-4 results in a Meisenheimer intermediate where the negative charge is stabilized by delocalization onto the nitrogen at position 1. stackexchange.com
In pyrimidine systems containing leaving groups at both the C-2 and C-4 positions, the C-4 position is often found to be more reactive than the C-2 position. stackexchange.com This enhanced reactivity is attributed to frontier molecular orbital effects, where the lowest unoccupied molecular orbital (LUMO) has a larger coefficient on the C-4 carbon compared to the C-2 carbon. stackexchange.com Additionally, the C-2 position may experience greater steric hindrance or electrostatic repulsion from the lone pairs of the two adjacent nitrogen atoms, further favoring nucleophilic attack at the less hindered C-4 position. stackexchange.com This differential reactivity is exploited in synthetic chemistry to achieve selective functionalization of the pyrimidine core. nih.gov
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are paramount in the synthesis of aryl-substituted pyrimidines. These methods offer a direct and versatile route for forming carbon-carbon bonds, which is essential for introducing the 2-methoxyphenyl group onto the pyrimidine ring.
The Suzuki-Miyaura coupling is a widely employed and highly effective method for the arylation of halogenated pyrimidines. This reaction involves the palladium-catalyzed cross-coupling of a halo-pyrimidine with an organoboron compound, typically a boronic acid, in the presence of a base. libretexts.orgillinois.edu For the synthesis of 2-Chloro-4-(2-methoxyphenyl)pyrimidine, the regioselective coupling at the C4 position of 2,4-dichloropyrimidine (B19661) is crucial. The higher reactivity of the chlorine atom at the C4 position compared to the C2 position allows for selective substitution.
A specific and efficient protocol for this transformation utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst. mdpi.com The reaction between 2,4-dichloropyrimidine and (2-methoxyphenyl)boronic acid proceeds effectively to furnish the desired product in high yield. This procedure highlights the utility of the Suzuki coupling for the precise and low-cost preparation of C4-substituted pyrimidine rings. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield | Ref. |
| 2,4-Dichloropyrimidine | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C (MW) | 15 min | 76% | mdpi.com |
While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions can also be employed for the synthesis of C-C bonds on similar dihalogenated N-heterocyclic scaffolds. Methodologies such as Negishi (using organozinc reagents) and Kumada (using organomagnesium reagents) cross-couplings are powerful alternatives for forming C4–C(sp²) and C4–C(sp³) bonds. nih.gov
The site-selectivity of these reactions on substrates like 2,4-dichloropyridines can be controlled by the choice of ligand on the palladium catalyst. nih.gov For instance, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling selectively at the C4 position. nih.gov Although a specific application of these methods for the synthesis of this compound is not detailed, the underlying principles suggest their potential applicability for creating the target C4-arylated pyrimidine structure from 2,4-dichloropyrimidine. nih.gov
Advanced Synthetic Techniques
To improve reaction efficiency, reduce environmental impact, and simplify procedures, advanced synthetic techniques are increasingly being adopted in the synthesis of pyrimidine derivatives.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of the Suzuki-Miyaura coupling to produce this compound, microwave irradiation significantly reduces the reaction time compared to conventional heating methods. mdpi.comjaveriana.edu.co
A highly efficient procedure involves heating the reaction mixture of 2,4-dichloropyrimidine, (2-methoxyphenyl)boronic acid, a palladium catalyst, and a base under microwave irradiation at 100 °C. This approach leads to the formation of the desired product in just 15 minutes with a 76% yield. mdpi.com The primary advantages of this microwave-assisted protocol are the short reaction time and the extremely low catalyst loading required, making the process both rapid and cost-effective. mdpi.com This method exemplifies a green chemistry approach by reducing energy consumption and potentially minimizing solvent use. javeriana.edu.coresearchgate.net
| Technique | Catalyst System | Temperature | Reaction Time | Yield | Advantages | Ref. |
| Microwave-Assisted | Pd(PPh₃)₄ / K₂CO₃ | 100 °C | 15 minutes | 76% | Rapid, low catalyst loading, high efficiency | mdpi.com |
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. acs.orgnih.gov Several one-pot methodologies have been developed for the synthesis of the pyrimidine core itself. mdpi.comresearchgate.net
One common strategy is a three-component reaction based on a coupling-isomerization sequence followed by cyclocondensation. acs.org For instance, 2,4,6-tri(hetero)aryl-substituted pyrimidines can be synthesized in a one-pot process from a (hetero)aryl halide, a terminal propargyl alcohol, and an amidinium salt. acs.org While this specific approach builds a different substitution pattern, the principle of multi-component, one-pot synthesis is a key advanced technique. A practical one-step process for 2,5-disubstituted pyrimidines from nitriles has also been demonstrated, showing broad applicability for various functional groups. nih.gov Applying such a strategy to this compound would involve the convergent assembly of precursors that contain the required chloro, methoxyphenyl, and pyrimidine ring fragments in a single synthetic operation.
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different, immiscible phases (e.g., solid-liquid or liquid-liquid). wikipedia.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt or a crown ether, transports one reactant across the phase boundary to react with the other. wikipedia.orgtandfonline.comyoutube.com This method is known for its mild reaction conditions, high yields, and operational simplicity. tandfonline.com
In pyrimidine chemistry, PTC has been successfully applied to the N-alkylation of pyrimidine bases. tandfonline.com For example, N-alkylation can occur regioselectively under solid-liquid PTC conditions using 18-crown-6 or tetraglyme as the catalyst, providing the thermodynamically stable isomers. tandfonline.com While direct application of PTC for the C4-arylation of 2-chloropyrimidine is less documented in the provided literature, the technique's ability to enhance the reactivity of anionic nucleophiles with organic substrates makes it a potentially powerful tool for nucleophilic aromatic substitution reactions on the electron-deficient 2,4-dichloropyrimidine ring. wikipedia.orgresearchgate.net
Control of Reaction Regioselectivity and Stereoselectivity
In the synthesis of asymmetrically substituted pyrimidines, such as this compound, controlling which position of the pyrimidine ring reacts is paramount. The two reactive sites on a dichlorinated pyrimidine precursor, typically the C2 and C4 positions, often exhibit different reactivities, which can be exploited to guide the reaction towards the desired isomer.
Strategies for Minimizing Isomer Formation
The primary challenge in synthesizing 2-chloro-4-substituted pyrimidines is the potential for the nucleophile to attack either the C2 or C4 position of a 2,4-dichloropyrimidine precursor, leading to a mixture of 2-substituted-4-chloro and 2-chloro-4-substituted isomers. Minimizing the formation of the undesired 4-chloro-2-(2-methoxyphenyl)pyrimidine isomer is crucial for improving yield and simplifying purification.
A key strategy to achieve high regioselectivity involves a sequential substitution and chlorination process starting from a precursor with differentiated reactivity at the C2 and C4 positions. One effective method utilizes 2-methylthio-4-chloropyrimidine as the starting material. This approach leverages the higher reactivity of the C4 chlorine atom towards nucleophilic substitution compared to the C2 methylthio group. google.com
The synthesis proceeds in two main steps:
Nucleophilic Substitution at C4: The 2-methoxyphenyl group (or another desired substituent) is introduced by reacting 2-methylthio-4-chloropyrimidine with the corresponding nucleophile. The reaction preferentially occurs at the C4 position, displacing the chloride ion. This high selectivity effectively prevents the formation of the isomeric by-product where the substituent is at the C2 position. google.com
Chlorination at C2: The intermediate, a 2-methylthio-4-substituted pyrimidine, is then subjected to a chlorination reaction. This step converts the methylthio group at the C2 position into a chloro group, yielding the final desired product, 2-chloro-4-substituted pyrimidine, with high purity. google.com
This method avoids the direct use of 2,4-dichloropyrimidine in a single substitution step, thereby circumventing the issue of isomer generation and significantly improving the product yield and quality. google.com
| Step | Starting Material | Reagent | Intermediate/Product | Key Advantage |
| 1 | 2-Methylthio-4-chloropyrimidine | Nucleophile (e.g., sodium 2-methoxyphenoxide) | 2-Methylthio-4-(2-methoxyphenyl)pyrimidine | High regioselectivity for C4 substitution |
| 2 | 2-Methylthio-4-(2-methoxyphenyl)pyrimidine | Chlorinating Agent (e.g., sulfuryl chloride) | This compound | Avoids formation of isomeric by-products |
Impact of Reaction Conditions on Product Distribution
When direct substitution on 2,4-dichloropyrimidine is employed, the reaction conditions play a pivotal role in determining the ratio of the resulting C2 and C4 substituted isomers. Nucleophilic attack on dichloropyrimidines is generally regioselective, with many reactions favoring the formation of C4-substituted products. researchgate.net However, the degree of selectivity is highly dependent on several factors.
Temperature: Lower reaction temperatures often enhance selectivity. For nucleophilic aromatic substitutions, the transition state leading to the thermodynamically more stable product is favored at lower temperatures, which can increase the ratio of the desired C4 isomer to the C2 isomer.
Solvent: The polarity and proticity of the solvent can influence the reactivity of both the pyrimidine ring and the nucleophile. Aprotic polar solvents like DMF or DMSO can enhance the rate of substitution. The choice of solvent can alter the solvation of the intermediate Meisenheimer complex, thereby affecting the activation energy for the formation of each isomer and influencing the product distribution.
Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can direct the substitution to a specific position. According to the Hard and Soft Acids and Bases (HSAB) principle, harder nucleophiles may preferentially attack the more electron-deficient C2 position, while softer nucleophiles might favor the C4 position. This principle can be used to rationalize and predict the outcome of substitution reactions. thieme.de
Catalyst: The use of catalysts, such as Lewis acids or phase-transfer catalysts, can significantly impact the reaction. A catalyst can coordinate to one of the nitrogen atoms in the pyrimidine ring, altering the electron distribution and thus the reactivity of the C2 and C4 positions, leading to a change in the isomer ratio.
The table below summarizes the general influence of various reaction conditions on the regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidine.
| Reaction Condition | Effect on Product Distribution | Rationale |
| Temperature | Lower temperatures generally favor higher C4 selectivity. | Exploits differences in activation energies for the formation of C2 and C4 isomers. |
| Solvent | Aprotic polar solvents (e.g., DMF, Acetone) are commonly used. The choice can influence nucleophile reactivity and intermediate stability. | Solvent polarity can affect the charge separation in the transition state, influencing the reaction pathway. |
| Nucleophile | Softer nucleophiles (e.g., thiolates) may show higher C4 selectivity compared to harder nucleophiles (e.g., alkoxides). | Based on the HSAB principle, different positions on the pyrimidine ring exhibit different "hardness." |
| Leaving Group | The inherent reactivity difference between leaving groups at C2 and C4 (e.g., Cl vs. F) can dictate the site of substitution. | A better leaving group at one position will favor substitution at that site. |
By carefully controlling these parameters, chemists can manipulate the product distribution to maximize the yield of the desired this compound and minimize the formation of its isomer.
Chemical Reactivity and Transformation of 2 Chloro 4 2 Methoxyphenyl Pyrimidine
Nucleophilic Substitution Reactions
The chlorine atom on the pyrimidine (B1678525) ring is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at the C2 position.
The reaction of 2-chloropyrimidines with nitrogen nucleophiles like primary and secondary amines is a common method for the synthesis of 2-aminopyrimidine (B69317) derivatives. nih.govresearchgate.net These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. nih.gov For instance, 2-chloropyrimidines react with various amines in the presence of triethylamine (B128534) or under acidic conditions to yield the corresponding 2-aminopyrimidine derivatives. nih.govmdpi.com The reaction with hydrazine (B178648) or its derivatives leads to the formation of 2-hydrazinopyrimidines, which are useful intermediates in the synthesis of fused heterocyclic systems. chembk.comgoogle.com The general reactivity trend shows that 2-chloropyrimidines are highly reactive towards nucleophilic substitution by amines, often proceeding under mild conditions. nih.gov
Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles
| Nucleophile | Reagent/Conditions | Product | Reference |
| Amines | Triethylamine | 2-Amino-4-(2-methoxyphenyl)pyrimidine derivatives | mdpi.com |
| Hydrazine | Hydrazine hydrate | 2-Hydrazino-4-(2-methoxyphenyl)pyrimidine | chembk.com |
| Anilines | Acidic conditions, water | N-Aryl-4-(2-methoxyphenyl)pyrimidin-2-amine | nih.gov |
2-Chloro-4-(2-methoxyphenyl)pyrimidine can undergo substitution reactions with oxygen-containing nucleophiles such as water, alcohols, and phenols. Hydrolysis, the reaction with water, typically requires more forcing conditions, such as heating in the presence of an acid or base, to afford the corresponding pyrimidin-2-ol. The rate of hydrolysis can be influenced by the electronic properties of the heterocyclic ring. nih.gov Reaction with alkoxides, generated from alcohols and a strong base, or with phenoxides provides a straightforward route to 2-alkoxy- or 2-aryloxypyrimidines, respectively. wuxiapptec.comrsc.org For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield 2-methoxy-4-(2-methoxyphenyl)pyrimidine.
Table 2: Examples of Nucleophilic Substitution with Oxygen Nucleophiles
| Nucleophile | Reagent/Conditions | Product | Reference |
| Water | Acid or base, heat | 4-(2-Methoxyphenyl)pyrimidin-2-ol | nih.gov |
| Sodium methoxide | Methanol | 2-Methoxy-4-(2-methoxyphenyl)pyrimidine | google.com |
| Sodium phenoxide | - | 2-Phenoxy-4-(2-methoxyphenyl)pyrimidine | rsc.org |
Sulfur nucleophiles, such as thiols and thiophenols, are generally more reactive than their oxygen counterparts in SNAr reactions due to their greater nucleophilicity and the "soft" nature of sulfur. chemrxiv.org The reaction of this compound with thiols or their corresponding thiolates readily produces 2-(alkylthio)- or 2-(arylthio)pyrimidines. chemrxiv.org These reactions often proceed under mild conditions, sometimes at room temperature, and can be facilitated by a base to generate the more nucleophilic thiolate anion. chemrxiv.orgnih.gov For example, reaction with a thiol in the presence of a non-nucleophilic base like triethylamine would give the corresponding 2-thioether derivative.
Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles
| Nucleophile | Reagent/Conditions | Product | Reference |
| Thiols | Base (e.g., Triethylamine) | 2-(Alkylthio)-4-(2-methoxyphenyl)pyrimidine | nih.gov |
| Thiophenols | Base | 2-(Arylthio)-4-(2-methoxyphenyl)pyrimidine | researchgate.net |
| Sodium thiophenoxide | - | 2-(Phenylthio)-4-(2-methoxyphenyl)pyrimidine | rsc.org |
Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety
While the pyrimidine ring is electron-deficient and generally unreactive towards electrophilic substitution, the attached 2-methoxyphenyl group can undergo such reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing group, and the pyrimidine ring acts as a deactivating group. The outcome of electrophilic substitution will depend on the balance of these electronic effects and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The positions most susceptible to substitution on the phenyl ring would be ortho and para to the activating methoxy group. However, steric hindrance from the adjacent pyrimidine ring might influence the regioselectivity.
Palladium-Catalyzed Transformations
The chloro-substituent at the C2 position of the pyrimidine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org this compound can serve as the aryl halide component in this reaction, allowing for the introduction of a vinyl group at the C2 position. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org
The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction, co-catalyzed by a copper(I) salt, would enable the synthesis of 2-alkynyl-4-(2-methoxyphenyl)pyrimidines. organic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed. nih.govorganic-chemistry.org These alkynylated pyrimidines are valuable building blocks for further synthetic transformations.
Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product | Reference |
| Heck Reaction | Alkene | Pd catalyst, phosphine ligand, base | 2-Vinyl-4-(2-methoxyphenyl)pyrimidine | wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl-4-(2-methoxyphenyl)pyrimidine | wikipedia.orgorganic-chemistry.org |
C-H Functionalization Strategies
The strategic functionalization of carbon-hydrogen (C-H) bonds represents a powerful tool in modern organic synthesis for the efficient construction of complex molecules. In the context of 4-arylpyrimidines, the pyrimidine ring can act as a directing group to facilitate the regioselective functionalization of the appended aryl ring.
Research has demonstrated the viability of palladium-catalyzed C-H arylation on related 4-arylpyrimidine systems. For instance, a study on the C-H bis-arylation of 4-phenylpyrimidine, catalyzed by ruthenium, showcased the directing effect of the pyrimidine core, leading to functionalization at the ortho positions of the phenyl ring. While this specific study did not employ this compound, the principles underlying this transformation suggest its potential applicability. The nitrogen atoms of the pyrimidine ring can coordinate to the metal catalyst, bringing it into proximity with the C-H bonds of the 2-methoxyphenyl substituent and thereby facilitating their activation.
Further investigations into LED-induced, ruthenium-photoredox, palladium-catalyzed C-H arylation have been conducted on (6-phenylpyridin-2-yl)pyrimidines. nih.govrsc.org These studies highlight the utility of N-heterocyclic directing groups in promoting selective C-H bond activation. nih.govrsc.org The application of such methodologies to this compound could potentially enable the introduction of various aryl groups onto the methoxyphenyl ring, offering a direct route to more complex biaryl structures. The regioselectivity of such a reaction would be influenced by the electronic and steric properties of the methoxy group and the chloro-substituent on the pyrimidine ring.
Pyrimidine Ring Transformations and Rearrangements
The pyrimidine ring, while generally aromatic, can undergo a variety of transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic systems. One of the notable rearrangements is the conversion of pyrimidines into pyrazoles.
This transformation typically involves the reaction of the pyrimidine with a hydrazine derivative. The reaction proceeds through a series of steps believed to involve nucleophilic attack by the hydrazine, ring-opening of the pyrimidine, and subsequent intramolecular cyclization with the expulsion of a fragment to form the more thermodynamically stable pyrazole (B372694) ring.
Studies on the skeletal editing of pyrimidines to pyrazoles have shown that this transformation can be achieved under relatively mild conditions. nih.gov For example, the contraction of a 4-arylpyrimidine to its corresponding pyrazole has been reported. nih.gov While these studies did not specifically utilize this compound, they establish a precedent for the feasibility of such a ring contraction. The presence of the chloro group at the 2-position and the methoxyphenyl group at the 4-position would likely influence the reaction conditions and the regioselectivity of the resulting pyrazole. For instance, the reaction of 5-formyluracil (B14596) derivatives with hydrazines in the presence of acetic acid has been shown to produce 4-allophanoylpyrazoles. rsc.org
Role as a Key Intermediate in Complex Molecule Synthesis
The chemical functionalities of this compound, namely the reactive 2-chloro substituent, make it a valuable intermediate in the synthesis of more complex and often biologically active molecules. The chlorine atom at the 2-position is a good leaving group, susceptible to nucleophilic aromatic substitution (SNAr) reactions.
This reactivity allows for the introduction of a wide array of functional groups at this position, including amines, alcohols, and thiols. This is a common strategy in medicinal chemistry for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. For example, 2-chloropyrimidine (B141910) derivatives are widely used in the synthesis of kinase inhibitors. nih.govnih.govacs.org The pyrimidine core often serves as a scaffold that can be appropriately substituted to interact with the hinge region of kinase enzymes. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the carbon-hydrogen framework and the local electronic environments of nuclei such as ¹H, ¹³C, and ¹⁵N.
While specific experimental ¹H NMR data for 2-Chloro-4-(2-methoxyphenyl)pyrimidine is not publicly available in the cited search results, a theoretical analysis based on its structure allows for the prediction of its proton signal characteristics. The molecule consists of a 2-chloropyrimidine (B141910) ring and a 2-methoxyphenyl group, leading to distinct sets of signals.
The spectrum is expected to show signals for the pyrimidine (B1678525) ring protons and the aromatic protons of the methoxyphenyl ring, typically in the downfield region (δ 7.0-9.0 ppm). The methoxy (B1213986) group (-OCH₃) protons would appear as a characteristic singlet in the upfield region (around δ 3.8-4.0 ppm). The integration of these signals would correspond to the number of protons in each environment.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine H-5 | ~7.0-7.5 | Doublet | 1H |
| Pyrimidine H-6 | ~8.5-8.8 | Doublet | 1H |
| Methoxyphenyl Ring | ~7.0-8.0 | Multiplets | 4H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not available from the performed searches. However, the expected chemical shifts can be estimated based on the constituent functional groups. The spectrum would display distinct signals for each of the 11 unique carbon atoms in the molecule. Carbons in the aromatic and heteroaromatic rings would resonate in the δ 110-170 ppm range. The carbon atom bonded to the chlorine (C-2) and the carbons of the pyrimidine ring are expected at the downfield end of this range due to the electronegativity of the chlorine and nitrogen atoms. The methoxy carbon would appear at a more upfield position, typically around δ 55-60 ppm. libretexts.org
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine Ring Carbons | ~110-170 |
| Methoxyphenyl Ring Carbons | ~110-160 |
| Methoxy (-OCH₃) Carbon | ~55-60 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the this compound structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the pyrimidine ring and within the methoxyphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is vital for establishing the connectivity between the pyrimidine and methoxyphenyl rings and for assigning quaternary (non-protonated) carbons. For instance, it would show a correlation between the pyrimidine H-5 proton and the carbon atoms of the phenyl ring it is attached to (C-4).
While specific 2D NMR studies on this compound were not found, these techniques are standard practice in structural elucidation. westmont.edu
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the pyrimidine ring. The chemical shifts of the two nitrogen atoms would be distinct due to their different positions relative to the chlorine and the methoxyphenyl substituents. This technique can be particularly useful for studying intermolecular interactions, such as hydrogen bonding, or for probing the electronic structure of the heterocycle. However, published ¹⁵N NMR data for this compound could not be located in the search results.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. Although an experimental spectrum was not retrieved from the searches, the expected absorption regions can be predicted.
Key expected vibrational frequencies include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
C=C and C=N stretching (in rings): In the 1400-1650 cm⁻¹ region.
C-O (aryl ether) stretching: Strong absorptions around 1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).
C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.
These bands, taken together, would provide a unique "fingerprint" for the molecule, confirming the presence of the pyrimidine ring, the substituted phenyl ring, the methoxy group, and the chlorine atom. vscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (methoxy) | Stretching | 2850-2960 |
| C=C / C=N (Aromatic/Pyrimidine Ring) | Stretching | 1400-1650 |
| Aryl-O-CH₃ | Asymmetric Stretching | ~1250 |
| Aryl-O-CH₃ | Symmetric Stretching | ~1030 |
| C-Cl | Stretching | 600-800 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule. For this compound, its molecular formula is established as C₁₁H₉ClN₂O. uni.luusbio.net HRMS measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 0.001 Da).
The theoretical monoisotopic mass of C₁₁H₉ClN₂O is calculated to be 220.04034 Da. uni.luuni.lu An experimental HRMS measurement yielding a value extremely close to this theoretical mass, such as 220.0403 ± 0.0005 Da for the protonated molecule [M+H]⁺ (m/z 221.04762), unequivocally confirms the assigned elemental formula and rules out other potential formulas with the same nominal mass. uni.luacs.org
Table 2: Elemental Composition Data from HRMS
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₁H₉ClN₂O | uni.luusbio.net |
| Calculated Monoisotopic Mass | 220.04034 Da | uni.lu |
| Predicted [M+H]⁺ Adduct | 221.04762 m/z | uni.lu |
| Predicted [M+Na]⁺ Adduct | 243.02956 m/z | uni.lu |
In electron impact mass spectrometry (EI-MS), the molecular ion of this compound (m/z 220) undergoes characteristic fragmentation, providing structural confirmation. The fragmentation pathways are inferred from established patterns in related pyrimidine and aromatic systems. sapub.orglibretexts.org
The primary fragmentation events typically involve the cleavage of the most labile bonds. A plausible fragmentation pathway would include:
Loss of a methyl radical (•CH₃): Alpha-cleavage at the methoxy group results in a stable ion at m/z 205.
Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond yields a fragment at m/z 185.
Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can expel CO, leading to a fragment at m/z 177.
Cleavage between the rings: The bond connecting the phenyl and pyrimidine rings can rupture, leading to characteristic ions such as the methoxyphenyl cation (m/z 107) or the 2-chloropyrimidine cation (m/z 113/115).
Table 3: Plausible Mass Spectrometry Fragmentation of this compound This table represents a theoretical fragmentation pattern based on established chemical principles.
| m/z (Mass/Charge) | Proposed Fragment Ion | Species Lost from Precursor |
| 220/222 | [C₁₁H₉ClN₂O]⁺• (Molecular Ion) | - |
| 205/207 | [M - CH₃]⁺ | •CH₃ |
| 185 | [M - Cl]⁺ | •Cl |
| 177/179 | [M - CH₃ - CO]⁺ | •CH₃, CO |
| 107 | [C₇H₇O]⁺ (Methoxyphenyl cation) | C₄H₂ClN₂• (Chloropyrimidine radical) |
| 113/115 | [C₄H₂ClN₂]⁺ (Chloropyrimidine cation) | C₇H₇O• (Methoxyphenyl radical) |
Electronic Spectroscopy
The Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is expected to be characterized by intense absorption bands in the UV region, arising from π→π* electronic transitions within the aromatic and heteroaromatic systems. mdpi.com Studies on analogous compounds, such as 2-amino-4-chloro-6-methoxypyrimidine, show strong absorption bands between 200-400 nm. nih.gov The spectrum is a composite of the transitions from the substituted phenyl ring and the chloropyrimidine ring. The position and molar absorptivity (ε) of these bands can be influenced by the solvent used for the measurement. mdpi.com
Pyrimidine derivatives containing both electron-donating (like a methoxy group) and electron-withdrawing (like a chloro-substituted pyrimidine ring) moieties often exhibit interesting photophysical properties, including fluorescence. nih.gov The title compound possesses a "push-pull" electronic structure, which can lead to the formation of a twisted intramolecular charge-transfer (TICT) state upon photoexcitation. nih.gov
This charge-transfer character often results in solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. nih.gov A systematic study would likely reveal a bathochromic (red) shift in the fluorescence emission maximum as the solvent polarity increases. This phenomenon occurs because a more polar solvent provides greater stabilization to the highly polar excited state compared to the less polar ground state, thus reducing the energy gap for fluorescence emission. nih.govscirp.org Such studies provide critical information about the electronic nature of the molecule's excited states.
X-ray Diffraction Crystallography
As of the latest available data, a specific single crystal X-ray diffraction study for the compound this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, including the crystal system, space group, and precise unit cell dimensions, are not available.
The elucidation of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. It provides unequivocal proof of connectivity and conformation in the solid state. For a molecule like this compound, such a study would be invaluable for understanding its inherent structural properties, which are foundational to its chemical behavior and potential applications.
In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT) calculations, could offer predictive insights into the compound's structural characteristics. These theoretical studies can estimate bond lengths, bond angles, and dihedral angles, providing a model of the molecule's preferred conformation. However, it is crucial to note that these are theoretical predictions and await experimental validation.
Single Crystal X-ray Diffraction for Solid-State Structure
A single crystal X-ray diffraction analysis would be the gold standard for determining the solid-state structure of this compound. This technique would yield precise atomic coordinates, from which all other structural parameters are derived.
Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a single crystal X-ray diffraction study. Actual values are not available.
Analysis of Intermolecular and Intramolecular Interactions
The analysis of the crystal packing would reveal the network of intermolecular forces that stabilize the solid-state structure. For this compound, one could anticipate the presence of several types of non-covalent interactions.
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···O hydrogen bonds involving the pyrimidine nitrogen atoms and the methoxy oxygen atom as acceptors are plausible. The aromatic and pyrimidine C-H groups could act as donors.
π-π Stacking: The presence of two aromatic rings (the phenyl and pyrimidine rings) suggests the possibility of π-π stacking interactions, where the rings arrange in a parallel or offset fashion to stabilize the crystal lattice.
Halogen Bonding: The chlorine atom on the pyrimidine ring could potentially act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen or oxygen atoms of neighboring molecules.
Intramolecularly, steric and electronic interactions between the 2-chloro and 4-(2-methoxyphenyl) substituents would dictate the molecule's conformation.
Conformational Analysis in the Solid State
A key conformational parameter for this molecule is the dihedral angle between the pyrimidine and the 2-methoxyphenyl rings. This angle would be influenced by the steric hindrance between the chloro group and the methoxy group, as well as any intramolecular hydrogen bonding. The orientation of the methoxy group relative to the phenyl ring is another important conformational feature. A crystal structure would provide precise values for these torsion angles, defining the molecule's shape in the solid state. Without experimental data, the exact conformation remains undetermined.
Computational and Theoretical Investigations of 2 Chloro 4 2 Methoxyphenyl Pyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely applied to predict various molecular characteristics. However, specific DFT calculation results for 2-Chloro-4-(2-methoxyphenyl)pyrimidine are not available in the reviewed literature.
Molecular Geometry Optimization
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the pyrimidine (B1678525) and methoxyphenyl rings. Without specific studies, the optimized geometric parameters for this compound remain undetermined.
A general representation of the expected optimized structure would feature a planar pyrimidine ring connected to a methoxyphenyl group, with the relative orientation of the two rings being a key parameter.
Table 1: Hypothetical Optimized Geometric Parameters of this compound (Data Not Available)
| Parameter | Value (Å/°) |
| Bond Lengths (Å) | |
| C-Cl | Data Not Available |
| C-N (pyrimidine) | Data Not Available |
| C-C (pyrimidine) | Data Not Available |
| C-C (phenyl) | Data Not Available |
| C-O | Data Not Available |
| O-CH3 | Data Not Available |
| Bond Angles (°) ** | |
| N-C-N (pyrimidine) | Data Not Available |
| C-C-Cl | Data Not Available |
| C-C-C (phenyl) | Data Not Available |
| C-O-C | Data Not Available |
| Dihedral Angles (°) ** | |
| Phenyl-Pyrimidine | Data Not Available |
This table is for illustrative purposes only. The data is not available from existing sources.
Vibrational Frequency Calculations
Vibrational frequency calculations are performed on an optimized molecular geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the identification and characterization of the compound by assigning specific vibrational modes to different functional groups. A study on related dichloropyrimidine molecules indicates that such calculations, when compared with experimental data, provide good agreement. However, no such analysis has been published for this compound.
Table 2: Hypothetical Vibrational Frequencies of this compound (Data Not Available)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretching (aromatic) | Data Not Available |
| C-H stretching (methyl) | Data Not Available |
| C=N stretching (pyrimidine) | Data Not Available |
| C=C stretching (aromatic) | Data Not Available |
| C-Cl stretching | Data Not Available |
| C-O stretching | Data Not Available |
This table is for illustrative purposes only. The data is not available from existing sources.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the specific energies of the HOMO and LUMO, and thus the energy gap, have not been reported.
In a related but more complex molecule, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, FMO analysis was conducted to understand its electronic properties. A similar analysis for the title compound would be insightful but is currently unavailable.
Table 3: Hypothetical FMO Properties of this compound (Data Not Available)
| Parameter | Value (eV) |
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Energy Gap (ΔE) | Data Not Available |
This table is for illustrative purposes only. The data is not available from existing sources.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule and are used to predict sites for electrophilic and nucleophilic attack. Red regions indicate electron-rich areas (negative potential), while blue regions represent electron-poor areas (positive potential). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group, indicating their nucleophilic character. The hydrogen atoms and the region around the chlorine atom would likely exhibit positive potential, suggesting electrophilic character. However, specific MEP analysis for this compound has not been published.
Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, are derived from the energies of the frontier molecular orbitals. These parameters provide a quantitative measure of a molecule's reactivity. The calculation of these descriptors for this compound is contingent on obtaining the HOMO and LUMO energies, which are currently not available in the literature.
Table 4: Hypothetical Chemical Reactivity Descriptors of this compound (Data Not Available)
| Descriptor | Formula | Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data Not Available |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data Not Available |
| Electrophilicity Index (ω) | χ²/2η | Data Not Available |
This table is for illustrative purposes only. The data is not available from existing sources.
Quantum Chemical Parameter Analysis
A comprehensive quantum chemical parameter analysis provides a deeper understanding of a molecule's electronic structure, stability, and reactivity. This analysis typically includes the calculation of various electronic properties derived from DFT or other quantum mechanical methods. As with the other sections, a specific quantum chemical parameter analysis for this compound has not been documented in the scientific literature.
Dipole Moment Calculations
The calculated dipole moment for a molecule like this compound would likely be in the range of 2 to 5 Debye (D), based on computational studies of analogous compounds. For example, the calculated dipole moment for 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene (B1217601) is 2.45 D. nih.gov The precise value would depend on the computational method and basis set used in the calculation.
Table 1: Illustrative Dipole Moment Data for Analogous Compounds
| Compound | Computational Method | Basis Set | Calculated Dipole Moment (D) |
| 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene | DFT | Not Specified | 2.45 |
| 2,4,6-trichloropyrimidine (B138864) | LSDA | Not Specified | Not Specified |
| 2-chloropyrimidine (B141910) | Not Specified | Not Specified | Not Specified |
This table is illustrative and based on data from related compounds. The exact dipole moment for this compound would require specific calculation.
Non-Linear Optical (NLO) Property Prediction (e.g., Hyperpolarizability)
The non-linear optical (NLO) properties of pyrimidine derivatives are of significant interest due to their potential applications in optoelectronics and photonics. rsc.orgrsc.org Computational methods, particularly DFT, are instrumental in predicting the NLO response of molecules like this compound, with a focus on the first-order hyperpolarizability (β).
The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the methoxyphenyl group can serve as an electron donor, while the electron-deficient pyrimidine ring, further activated by the chlorine atom, acts as an acceptor. This donor-acceptor architecture is a key feature for potential NLO activity.
Computational studies on similar pyrimidine derivatives have shown that the magnitude of hyperpolarizability is sensitive to the electronic nature of the substituents. rsc.orgrsc.org For instance, a study on a pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), highlighted its potential for NLO applications based on hyperpolarizability calculations. rsc.orgrsc.orgresearchgate.net The predicted hyperpolarizability for this compound would likely be moderate, and its precise value would be dependent on the specific computational approach. researchgate.net
Table 2: Representative First-Order Hyperpolarizability (β) Data for Analogous NLO Materials
| Compound | Computational Method | Basis Set | Hyperpolarizability (β) (a.u.) |
| FBBP | Not Specified | Not Specified | 518.91 |
| PMMS | DFT | B3LYP/6-311++G(d,p) | Not Specified |
This table provides representative data from related NLO materials to illustrate the potential range of hyperpolarizability. rsc.orgrsc.orgresearchgate.netresearchgate.net The value for this compound would need to be specifically calculated.
NMR Chemical Shift Prediction using Gauge-Including Atomic Orbital (GIAO) Method
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method is a powerful tool for structural elucidation. nih.govacs.org For this compound, GIAO calculations, typically performed with DFT, can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure.
Studies on chloropyrimidines have demonstrated that the GIAO method can accurately predict chemical shifts, although the choice of basis set and the inclusion of solvent effects can be crucial for obtaining high accuracy. nih.govacs.org For instance, research on two chloropyrimidine species highlighted that while database-related approaches are effective for ¹³C chemical shifts, quantum chemistry-based methods like GIAO are more precise for ¹H chemical shifts. nih.govacs.org
In this compound, the chemical shifts of the pyrimidine protons and carbons would be influenced by the electronegative chlorine atom and the anisotropic effects of the methoxyphenyl ring. The GIAO method can model these electronic environments to predict the specific resonance frequencies. For example, the carbon atom attached to the chlorine (C2) would be expected to have a significant downfield shift.
Table 3: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Related Chloropyrimidine
| Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d,p)) |
| C1 | 160.0 | 164.0 |
| C2 | 158.0 | 162.0 |
| C3 | 118.0 | 120.0 |
This table is based on a comparative study of chloropyrimidines and illustrates the typical accuracy of GIAO calculations. acs.org Specific calculations would be required for this compound.
Spectroscopic Property Simulations (UV-Vis, IR, Raman)
Computational simulations of spectroscopic properties such as UV-Vis, Infrared (IR), and Raman spectra are essential for understanding the electronic transitions and vibrational modes of a molecule. For this compound, these simulations are typically carried out using DFT and time-dependent DFT (TD-DFT).
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra, providing insights into the λ(max) values and the nature of the electronic transitions (e.g., π→π* or n→π*). A study on 2-chloropyrimidine reported its vacuum ultraviolet (VUV) photoabsorption spectrum, with theoretical calculations helping to characterize the observed bands. rsc.org The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of both the chloropyrimidine and methoxyphenyl chromophores.
IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. For instance, the characteristic C-Cl stretching frequency and the various vibrational modes of the pyrimidine and phenyl rings can be identified.
Table 4: Illustrative Calculated Vibrational Frequencies for a Related Pyrimidine Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=N stretch (pyrimidine) | 1600 - 1500 |
| C-Cl stretch | 800 - 600 |
This table provides an example of calculated vibrational frequencies for a related molecule. The exact frequencies for this compound would require specific calculations.
Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov For this compound, this analysis would provide valuable information about the forces that govern its crystal packing, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots can reveal the relative contributions of different types of intermolecular contacts.
In the case of this compound, the chlorine atom could participate in halogen bonding (C-Cl···N or C-Cl···O interactions), while the pyrimidine and phenyl rings could engage in π-π stacking. The methoxy group could also be involved in weak C-H···O hydrogen bonds. Studies on other substituted pyrimidines have shown that H···H, C···H, and N···H contacts often dominate the crystal packing. nih.gov
Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Pyrimidine Derivative
| Interaction Type | Contribution (%) |
| H···H | 51.6 |
| C···H/H···C | 23.0 |
| N···H/H···N | 15.8 |
| S···H/H···S | 8.5 |
This table is based on the Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine and illustrates the types of interactions that can be quantified. nih.gov The specific contributions for this compound would depend on its crystal structure.
Applications of 2 Chloro 4 2 Methoxyphenyl Pyrimidine As a Chemical Scaffold and Precursor
Design and Synthesis of Pyrimidine-Based Heterocyclic Systems
The inherent reactivity of the chloropyrimidine moiety is pivotal in the synthesis of larger, more complex heterocyclic structures. The chlorine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions which are fundamental to ring-closure and annulation strategies.
2-Chloro-4-(2-methoxyphenyl)pyrimidine is an ideal precursor for the synthesis of fused pyrimidine (B1678525) systems, such as thieno[2,3-d]pyrimidines. These fused heterocycles are of significant interest in medicinal chemistry as they are considered bioisosteres of the purine (B94841) scaffold, a key component of nucleic acids. mdpi.com The general synthetic strategy involves the displacement of the C-2 chlorine atom by a nucleophile that is part of another ring system or contains a functional group capable of subsequent intramolecular cyclization.
For instance, a common approach is the reaction of a 4-substituted-2-chloropyrimidine with an amino-functionalized thiophene (B33073) derivative. The amino group displaces the chlorine atom to form a 2-amino-pyrimidine intermediate, which can then undergo cyclization to form the thieno[2,3-d]pyrimidine (B153573) ring system. This method has been successfully applied to create a variety of substituted thienopyrimidines. nih.govnih.gov Similarly, reaction with hydrazides can lead to the formation of triazolopyrimidine systems. rsc.org The 2-methoxyphenyl group at the C-4 position is retained throughout these transformations, influencing the electronic properties and steric profile of the final fused-ring product. This makes the title compound a valuable building block for creating libraries of fused pyrimidines for biological screening. mdpi.comnih.gov
Table 1: Examples of Fused Heterocyclic Systems Derived from Chloropyrimidine Precursors
| Precursor Type | Reagent | Fused System Formed | Reference |
|---|---|---|---|
| 2-Chloropyrimidine (B141910) | Amino-thiophene derivative | Thieno[2,3-d]pyrimidine | nih.gov |
| 2-Chloropyrimidine | Hydrazine (B178648)/Hydrazide | Thieno[2′,3′:4,5]pyrimido[2,1-c] nih.govnih.govnih.govtriazole | rsc.org |
| 2,4-Dichloropyrimidine (B19661) | Amines, then cyclization | Pyrrolo[2,3-d]pyrimidine | [ ] |
This table illustrates general synthetic pathways for fused pyrimidines where a 2-chloro-4-aryl-pyrimidine could serve as a key starting material.
In the context of medicinal chemistry, the term "polycyclic aromatic compounds" often extends to large, multi-ring heterocyclic systems that possess significant biological activity. The pyrimidine ring serves as a robust platform for constructing these complex architectures. This compound can be used as a foundational building block in the stepwise synthesis of polycyclic systems like pyridodipyrimidines. nih.gov
The synthesis of these larger molecules is often achieved through multi-component reactions or sequential cross-coupling and cyclization reactions. For example, an initial nucleophilic substitution at the C-2 position of this compound can introduce a new heterocyclic ring. Subsequent functionalization of either the pyrimidine or the newly introduced ring can then facilitate a second ring-forming reaction, leading to a tricyclic or even more complex polycyclic structure. The synthesis of thieno[2,3-d] nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines exemplifies this approach, where a thienopyrimidine is first formed and then further elaborated into a more complex polycyclic system. nih.gov The electrochemical cross-coupling of chloropyrimidines with aryl halides also presents a modern method for building complex aryl-substituted pyrimidine systems, which can be precursors to larger polycyclic structures. nih.gov
Role in Medicinal Chemistry Research as a Synthetic Scaffold
The 2-amino-4-aryl-pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The precursor, this compound, is instrumental in accessing this valuable scaffold.
The 2,4-disubstituted pyrimidine framework is a cornerstone in the design of protein kinase inhibitors. nih.gov Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. mdpi.com Many kinase inhibitors function by competing with ATP for its binding site in the enzyme's catalytic cleft. The 2-amino-pyrimidine core mimics the adenine (B156593) portion of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase.
The synthesis of such inhibitors often begins with a 2-chloropyrimidine derivative like this compound. The reactive C-2 chlorine is displaced by various substituted anilines or other nitrogen-containing nucleophiles. This reaction introduces the group that will interact with the kinase hinge, while the (2-methoxyphenyl) group at the C-4 position occupies another pocket in the binding site, contributing to both potency and selectivity. This synthetic strategy has been used to develop inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov
Table 2: Kinase Targets for Pyrimidine-Based Inhibitors
| Target Kinase Family | Example of Inhibitor Scaffold | Role of Pyrimidine Core | References |
|---|---|---|---|
| EGFR/VEGFR-2 | 4-Methoxyphenyl pyrimidines | Hinge-binding via 2-amino group | nih.gov |
| Aurora / Polo-like Kinases | 2,4-Diaminopyrimidines | Mimics adenine of ATP | nih.gov |
| Plasmodial Kinases (PfGSK3/PfPK6) | 2,4,5-Trisubstituted Pyrimidines | Scaffold for dual inhibition | nih.gov |
Similarly, this scaffold is used to develop inhibitors of other enzyme classes, such as Phospholipase D (PLD). PLD enzymes are implicated in cancer cell signaling and invasion. nih.gov Research has identified pyrimidine-based structures, including pyrazolo[3,4-d]pyrimidines and pyrimidine-4-carboxamides, as potent PLD inhibitors. nih.govacs.org The synthesis of these molecules relies on the strategic substitution of chloropyrimidine precursors to build the final, active compound. acs.org
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity. This compound provides an excellent platform for systematic SAR exploration. The general process involves synthesizing a library of analogs where specific parts of the molecule are varied and then testing their biological activity (e.g., IC₅₀ values against a target enzyme).
For a molecule derived from this compound, SAR exploration would typically involve three key areas:
The C-2 Substituent: The chlorine is replaced with a diverse set of amines, anilines, or other nucleophiles to optimize interactions with the target, such as the hinge region of a kinase. nih.gov
The C-4 Phenyl Ring: The substitution pattern on the phenyl ring (in this case, the 2-methoxy group) can be altered. Moving the methoxy (B1213986) group to the 3- or 4-position, or replacing it with other groups (e.g., hydroxyl, halogen, alkyl), can probe electronic and steric requirements of the binding pocket. nih.gov
The Pyrimidine Core: Substitutions can be made at the C-5 or C-6 positions of the pyrimidine ring, if synthetically accessible, to further refine binding affinity and selectivity. nih.gov
For example, in the development of NAPE-PLD inhibitors, researchers systematically modified substituents at three different positions of a pyrimidine-4-carboxamide (B1289416) hit to optimize potency and physicochemical properties. acs.org Such studies are crucial for transforming a preliminary "hit" compound into a potent and selective "lead" candidate for drug development.
The strategy of creating hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a growing area of drug design. This approach aims to create compounds with enhanced efficacy, improved pharmacokinetic properties, or novel mechanisms of action. mdpi.com Curcumin (B1669340), a natural product with well-documented but clinically limited anticancer and anti-inflammatory properties, is a popular candidate for hybridization. mdpi.com
This compound can serve as a precursor for creating pyrimidine-curcumin hybrids. A plausible synthetic route involves the nucleophilic substitution of the C-2 chlorine atom by a functionalized curcumin analog containing a nucleophilic group, such as an amine. This would covalently link the pyrimidine scaffold to the curcumin structure. The resulting hybrid molecule could benefit from the established biological activities of both moieties. Several studies have successfully synthesized pyrimidine-curcuminoid derivatives and demonstrated their potential as anti-proliferative agents, validating the chemical feasibility and biological rationale of this approach. nih.govnih.gov
Utilization in Material Science Research (e.g., Fluorescent Dyes, Dendritic Macromolecules)
The pyrimidine scaffold is also explored in material science due to its electronic properties and ability to be incorporated into larger conjugated systems. These characteristics are desirable for the development of materials such as fluorescent dyes and dendritic macromolecules.
Fluorescent Dyes: Fluorescent dyes containing pyrimidine rings have been synthesized and studied for their photophysical properties. nih.govnih.govfrontiersin.org The pyrimidine ring can act as an electron-accepting core in donor-acceptor type chromophores, which are known to exhibit interesting emissive properties. frontiersin.org For instance, novel fluorescent dyes based on a bipyrimidine structure have been synthesized for applications in protein binding, though these syntheses utilized simpler starting materials like 2-chloropyrimidine. nih.gov
Despite the general interest in pyrimidine-based fluorophores, there is no specific mention in the surveyed literature of This compound being used as a building block for the synthesis of fluorescent dyes. The research in this area tends to focus on other substituted pyrimidines to create novel dye architectures.
Dendritic Macromolecules: Dendrimers are highly branched, well-defined macromolecules with a central core, and their synthesis often relies on the use of monomers with multiple reactive sites. nih.govnih.govmdpi.com While various heterocyclic compounds have been incorporated into dendritic structures, the use of This compound in the synthesis of dendritic macromolecules is not reported in the available scientific literature. The synthesis of dendrimers often involves specific and multi-step reaction sequences, and the suitability of this particular compound as a monomer or core structure has not been explored in the reviewed research.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted pyrimidines is a well-established field, yet there remains a continuous drive for more efficient, cost-effective, and environmentally benign methodologies. Future research should focus on moving beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.
Key areas for development include:
One-Pot and Tandem Reactions: Designing synthetic pathways where multiple bond-forming events occur in a single reaction vessel can drastically improve efficiency. acs.org Research into a one-pot synthesis starting from 3-aminoindazole and amino acids, which has been successful for other pyrimidine (B1678525) structures, could be adapted. acs.org
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction times, increase yields, and improve product purity for various heterocyclic compounds, including pyrimidines. nih.govnih.gov Applying microwave irradiation to the condensation reactions required to build the 2-Chloro-4-(2-methoxyphenyl)pyrimidine scaffold could offer a significant improvement over conventional heating methods. nih.gov
Green Chemistry Approaches: The use of sustainable solvents (like water or ethanol), biodegradable catalysts, and catalyst-free conditions are central to modern synthetic chemistry. nih.gov For instance, the use of basic alumina (B75360) as a mineral support has been shown to eliminate the need for an external acid or base in the synthesis of some pyrimidines. nih.gov Future routes for this compound could be designed based on the condensation of a suitable α,β-unsaturated ketone with a urea (B33335) or thiourea (B124793) derivative in a green solvent system. nih.gov
A comparative table illustrating the potential advantages of a novel synthetic route over a traditional one is presented below.
| Feature | Traditional Synthesis (Hypothetical) | Proposed Sustainable Synthesis |
| Number of Steps | 3-4 steps | 1-2 steps (One-Pot) |
| Reaction Time | 24-48 hours | 15-60 minutes (Microwave-assisted) |
| Solvents | Chlorinated solvents, DMF | Ethanol, Water |
| Catalysts | Strong acids/bases | Mineral supports, biodegradable catalysts |
| Yield | Moderate | High |
| Waste Generation | High | Low |
Advanced Mechanistic Studies of Reactivity
A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its strategic use in more complex syntheses. The C2-chloro substituent is a key reactive site, highly susceptible to nucleophilic aromatic substitution (SNAr).
Future mechanistic studies should aim to:
Elucidate Chemoselectivity: Investigate how different nucleophiles (e.g., amines, thiols, alcohols) and reaction conditions (e.g., base, solvent, temperature) influence the chemoselectivity of substitution reactions. Studies on related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that weak bases favor chloride displacement by anilines, while deprotonated anilines displace the sulfone group, highlighting the subtle control that can be achieved. researchgate.net
Kinetic and In-Situ Monitoring: Employ techniques such as stopped-flow spectroscopy and in-situ NMR to monitor reaction kinetics and identify transient intermediates. This data provides direct evidence for proposed reaction pathways.
Computational Modeling: Use Density Functional Theory (DFT) to model reaction transition states and calculate activation energies. This can help rationalize observed reactivity and predict the outcome of unknown reactions. jchemrev.com
Understanding these mechanisms will enable the rational design of reaction sequences, allowing for the selective synthesis of polysubstituted pyrimidine derivatives with high precision and predictability.
Exploration of Novel Applications in Catalysis and Chemical Sensing
The inherent electronic and structural features of the pyrimidine ring suggest that this compound and its derivatives could serve as valuable components in functional materials.
Ligand Development for Catalysis: The two nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. By modifying the scaffold, particularly through substitution of the C2-chloro group, a variety of bidentate or polydentate ligands can be synthesized. These ligands could be used to create novel transition metal complexes for applications in homogeneous catalysis, such as cross-coupling reactions or asymmetric synthesis.
Chemical Sensor Design: The pyrimidine core can be incorporated into larger conjugated systems to create fluorescent or colorimetric sensors. The methoxyphenyl group can also influence the photophysical properties. mdpi.com Future research could explore the synthesis of derivatives that exhibit changes in their absorption or emission spectra upon binding to specific analytes (e.g., metal ions, anions, or biologically relevant molecules), forming the basis for new chemical sensors.
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. nih.gov For this compound, this integrated approach can accelerate the discovery of new derivatives with desired properties.
Future research should leverage this integration to:
Predict Molecular Properties: Utilize DFT and other computational methods to predict key properties such as electronic structure (HOMO/LUMO energies), molecular electrostatic potential (MEP), and spectroscopic signatures (NMR, IR). jchemrev.commdpi.comnih.gov These predictions can guide synthetic efforts by prioritizing target molecules with the most promising characteristics. For example, a study on a related pyrimidine analog successfully used DFT to calculate theoretical NMR spectra that showed a perfect match with experimental data. mdpi.com
Virtual Screening and Docking: In the context of medicinal chemistry, molecular docking can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets like protein kinases or enzymes. nih.govnih.govremedypublications.com This allows for the rational design of potent and selective inhibitors, as has been demonstrated for other pyrimidine-based compounds. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives based on computational predictions and evaluating their activity, robust SAR models can be developed. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to optimizing lead compounds for specific applications.
The table below illustrates how computational data can be integrated with experimental findings.
| Derivative of this compound | Predicted Property (DFT) | Experimental Verification | Application |
| Parent Compound | Calculated 13C NMR shifts | Measured 13C NMR spectrum | Structural Confirmation |
| Amino-substituted derivative | High HOMO energy, favorable binding energy with a target kinase (-8.12 kcal/mol) nih.gov | High reactivity with nucleophiles, measured IC50 value in a kinase assay | Anticancer Agent Design nih.gov |
| Extended π-system derivative | Small HOMO-LUMO gap, predicted absorption λmax | UV-Vis spectroscopy, fluorescence quantum yield measurement mdpi.com | Chemical Sensor/Dye |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable building block for the next generation of functional molecules and materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-4-(2-methoxyphenyl)pyrimidine with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 2-methoxyphenylboronic acid with 2,4-dichloropyrimidine under Suzuki-Miyaura conditions (palladium catalysis) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Intermediate characterization using GC-MS or ESI-MS is critical to confirm structural integrity .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELX software (SHELXL for refinement, SHELXS for structure solution) resolves bond lengths, angles, and hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) helps interpret intermolecular interactions .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact and inhalation; store in airtight containers. Waste must be segregated and disposed via certified hazardous waste services. Spills should be neutralized with inert absorbents (e.g., vermiculite) and reported to safety officers .
Advanced Research Questions
Q. How do structural modifications at the 4-position of 2-chloropyrimidine derivatives influence their biological activity?
- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) assays. For instance, replacing the 2-methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl, as in ) alters binding affinity to targets like kinases or receptors. Computational docking (AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) quantifies these effects .
Q. What analytical techniques are most effective for characterizing reaction intermediates in the synthesis of this compound?
- Methodological Answer : LC-MS or GC-MS (e.g., Agilent 5977B) identifies intermediates by mass fragmentation. NMR (¹H/¹³C, 500 MHz) confirms regiochemistry, while IR spectroscopy detects functional groups (e.g., C-Cl stretch at ~750 cm⁻¹). Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. How can computational methods predict intermolecular interactions of this compound in crystal lattices?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize molecular geometry. Hydrogen-bonding patterns are analyzed using Mercury CSD software, cross-referenced with experimental SCXRD data. Hirshfeld surface analysis quantifies contact contributions (e.g., H···Cl interactions) .
Q. What strategies resolve discrepancies in biological activity data across studies involving chloro-substituted pyrimidines?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity (≥95% by HPLC). Meta-analyses of published data (e.g., ’s multi-study review) identify confounding variables like substituent position or solvent effects. Reproducibility is confirmed via independent replication in triplicate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
